molecular formula C20H21BrClN3O2 B2437507 2-(2-(4-(3-Chlorophenyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione hydrobromide CAS No. 1351647-73-8

2-(2-(4-(3-Chlorophenyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione hydrobromide

Cat. No.: B2437507
CAS No.: 1351647-73-8
M. Wt: 450.76
InChI Key: RKSQZWXKLBSTGX-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to function as a potential acetylcholinesterase inhibitor .

Cellular Effects

The effects of 2-(2-(4-(3-Chlorophenyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione hydrobromide on cells are diverse. It has been shown to have anti-proliferative effects , suggesting that it could inhibit the growth of certain types of cells. This property could be particularly useful in the context of cancer treatment, where inhibiting the proliferation of cancer cells is a key therapeutic goal .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. For instance, it has been shown to inhibit the enzyme acetylcholinesterase, which could lead to increased levels of acetylcholine in the brain . This could potentially improve cognitive function in conditions like Alzheimer’s disease .

Temporal Effects in Laboratory Settings

The compound’s crystal structures have been established by single-crystal X-ray diffraction and synchrotron radiation X-ray powder diffraction , suggesting that it has a stable structure.

Dosage Effects in Animal Models

Compounds containing the isoindoline-1,3-dione moiety have shown anti-inflammatory and analgesic effects without inducing gastric lesions in the stomach of experimental animals .

Metabolic Pathways

It is known that the compound can inhibit the enzyme acetylcholinesterase , which plays a crucial role in the metabolism of acetylcholine, a key neurotransmitter in the brain .

Preparation Methods

The synthesis of 2-(2-(4-(3-Chlorophenyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione hydrobromide typically involves multiple steps. One common synthetic route includes the reaction of 3-chlorophenylpiperazine with an appropriate isoindoline-1,3-dione derivative under controlled conditions . The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, acetonitrile), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the original compound.

Comparison with Similar Compounds

2-(2-(4-(3-Chlorophenyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione hydrobromide can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]isoindole-1,3-dione;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O2.BrH/c21-15-4-3-5-16(14-15)23-11-8-22(9-12-23)10-13-24-19(25)17-6-1-2-7-18(17)20(24)26;/h1-7,14H,8-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKSQZWXKLBSTGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C(=O)C3=CC=CC=C3C2=O)C4=CC(=CC=C4)Cl.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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